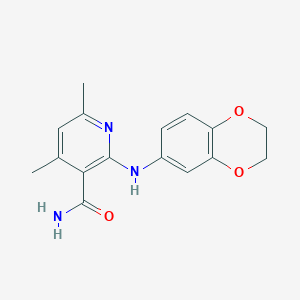![molecular formula C21H28FN3O3 B5538494 1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5538494.png)
1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to "1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione" often involves condensation reactions, nucleophilic substitution, and fluorination processes. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate via condensation reaction showcases the complexity and precision required in creating such compounds (Sanjeevarayappa et al., 2015). Similarly, the creation of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo,hydroxyl, and fluoro)-2-phenylethyl)piperazine derivatives through nucleophilic substitution reaction of phenacyl bromides with hetero arylpiperazine, reduction, and then fluorination indicates the intricate steps involved in synthesizing such complex molecules (Mishra & Chundawat, 2019).
Molecular Structure Analysis
The molecular structure of compounds related to "1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione" can be determined through X-ray diffraction studies and spectroscopic evidence. For example, the study by Polaske et al. (2009) on the solid-state structures of xylylene-linked bis(piperazine-2,5-diones) reveals insights into the effects of side chain substitution on molecule conformations, highlighting the importance of intermolecular interactions in determining solid-state conformations (Polaske et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives include Dieckmann cyclization, as demonstrated in the synthesis of piperazine-2,5-diones from substructures featuring activated methylene adjacent to nitrogen, highlighting the versatility of reactions available for modifying the chemical structure of piperazine-based compounds (Aboussafy & Clive, 2012).
Physical Properties Analysis
The crystallization and physical form of similar compounds are influenced by their molecular structure and intermolecular interactions. For example, the analysis of cis and trans isomers of certain arylpiperazine structures provides insights into molecule bending and the formation of supramolecular synthons, which are critical for understanding the physical properties of these compounds (Karolak‐Wojciechowska et al., 2010).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as reactivity, stability, and interaction with other molecules, can be assessed through various chemical and biological evaluations. For instance, the synthesis and antimicrobial activity of certain piperazine and piperidine derivatives illustrate the compound's interactions with biological systems and their potential applications in medicinal chemistry (Banala et al., 2011).
科学的研究の応用
Synthesis and Characterization
Research in synthesis and characterization focuses on developing novel compounds through condensation reactions and characterizing their structure using various spectroscopic methods. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate through condensation reaction highlights the methodology for creating complex molecules with potential biological activities. These compounds are further characterized by LCMS, NMR, IR, and single crystal XRD data, providing insights into their molecular structure and the formation of three-dimensional architectures through weak intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015).
Biological Evaluation
The biological evaluation of synthesized compounds involves screening for various activities, such as antibacterial and anthelmintic activities. The discussed compound exhibited moderate anthelmintic activity, suggesting potential applications in developing new treatments for parasitic infections. This highlights the importance of synthetic chemistry in discovering new bioactive molecules (Sanjeevarayappa et al., 2015).
Fluorescent Sensors
Another application area is the development of fluorescent sensors for detecting toxic chemicals. The synthesis of benzothiadiazole-based fluorescent sensors capable of detecting oxalyl chloride and phosgene in "turn-on" fluorescence mode demonstrates the utility of piperazine-2,3-dione derivatives in environmental monitoring and public safety. These sensors exhibit high selectivity and sensitivity, providing a convenient and reliable detection method for harmful industrial chemicals (Zhang et al., 2017).
Antimicrobial and Cytotoxic Evaluation
In the field of medicinal chemistry, fluoroquinolone derivatives of piperazine-2,3-dione have been evaluated for their antimycobacterial and cytotoxic activities, revealing compounds with potent activity against M. tuberculosis. This research underscores the potential of these compounds in treating bacterial infections while maintaining low cytotoxicity, making them promising candidates for further drug development (Sheu et al., 2003).
Herbicidal Activity
The synthesis of novel herbicidal 1-phenyl-piperazine-2,6-diones showcases the application of these compounds in agriculture. These compounds, prepared via a new synthetic route, demonstrate significant herbicidal activity, indicating their potential as effective agrochemical agents (Li et al., 2005).
特性
IUPAC Name |
1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O3/c1-2-3-11-23-14-15-25(21(28)20(23)27)18(16-7-5-4-6-8-16)19(26)24-12-9-17(22)10-13-24/h4-8,17-18H,2-3,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJQEERBPJMLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(C(=O)C1=O)C(C2=CC=CC=C2)C(=O)N3CCC(CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5538416.png)
![4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B5538419.png)


![6-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5538445.png)
![2-(1,3-thiazol-2-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538449.png)
![4-hydroxy-2-oxo-6-{[3-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5538461.png)
![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5538469.png)
![(1S*,5R*)-6-benzyl-3-[(2-methoxy-3-pyridinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538482.png)
![5-(4-tert-butylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5538487.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5538488.png)
![4-[(2-methoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5538498.png)
![(4S)-4-isopropyl-3-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5538505.png)
